molecular formula C18H15ClN4O B2630372 6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide CAS No. 1436208-81-9

6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide

Cat. No. B2630372
M. Wt: 338.8
InChI Key: LOCIPFWZGSGTQB-UHFFFAOYSA-N
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Description

6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound, also known as CP-868,596, belongs to the class of pyridinecarboxamides and has been synthesized using various methods. The purpose of

Scientific Research Applications

Complexation with Copper

Research has shown that derivatives of pyridine dicarboxamide, such as N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide, demonstrate significant interactions when complexed with copper(II). These complexes, including tricopper(II) complexes, exhibit unique structures confirmed by X-ray crystallography, highlighting the potential for exploring their applications in various fields like coordination chemistry and material science (Jain et al., 2004).

Coordination Polymer Chains

Further studies on copper(II) complexes with pyridine-containing pyridylalkylamide ligands, like N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, revealed the formation of coordination polymer 1-D chains in the solid state. This showcases the potential of these compounds in the creation of novel materials with specific structural and functional properties (Houser et al., 2013).

Application in Phleomycin Amplification

Compounds with a pyridinyl structure have been evaluated for their role as amplifiers of phleomycin against Escherichia coli. This research provides insights into the biomedical applications of such compounds, particularly in enhancing the efficacy of certain antibiotics (Brown & Cowden, 1982).

Synthesis of Pyrimidine Derivatives

In the realm of pharmaceutical chemistry, pyrimidine derivatives, including those related to 6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide, have been synthesized and studied for their antimicrobial activities. This underscores the compound's relevance in drug discovery and development (Rathod & Solanki, 2018).

properties

IUPAC Name

6-chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c19-17-5-1-4-16(22-17)18(24)23(12-14-6-9-20-10-7-14)13-15-3-2-8-21-11-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCIPFWZGSGTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)N(CC2=CC=NC=C2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide

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